![molecular formula C16H17N3OS B2631674 3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 305343-92-4](/img/structure/B2631674.png)

3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives have been studied for their potential therapeutic applications .

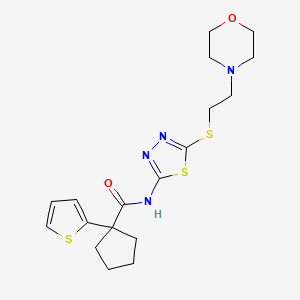

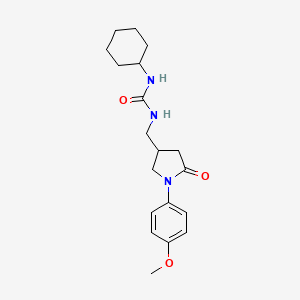

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Pyrrole derivatives have been found to exhibit various chemical reactions. For instance, they have been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point of a compound can be determined using a melting point apparatus . The molecular weight of a compound can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Oxidative stress plays a crucial role in various diseases, and compounds with antioxidant properties are valuable in combating this imbalance3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-one has demonstrated antioxidant activity, scavenging free radicals and protecting cellular components from oxidative damage . Its potential in mitigating oxidative stress-related disorders warrants further investigation.

Acetylcholinesterase (AchE) Inhibition

AchE is a critical enzyme involved in acetylcholine hydrolysis within the cholinergic nervous system. Inhibition of AchE can lead to altered nerve impulse transmission and behavioral changes3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-one has been studied for its AchE inhibitory effects, which could have implications for neurodegenerative diseases and insect pest control .

Antibacterial and Antifungal Properties

Reports suggest that pyrazoline derivatives exhibit antibacterial and antifungal activities. While specific studies on this compound are limited, related pyrazolines have shown promise against microbial pathogens . Investigating its efficacy against specific bacterial and fungal strains would be valuable.

Antiparasitic Potential

Given the global burden of parasitic infections, identifying novel antiparasitic agents is crucial. Although direct evidence for 3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one remains scarce, its structural features align with known antiparasitic scaffolds. Further studies could explore its efficacy against protozoan and helminthic parasites.

Anti-Inflammatory and Antidepressant Effects

Pyrazolines have been investigated for their anti-inflammatory and antidepressant properties. While not yet fully explored for this specific compound, its potential in modulating inflammatory pathways and neurotransmitter systems merits attention .

Antitumor Activity

The search for novel anticancer agents continues, and pyrazoline derivatives have been evaluated for their antitumor effects. 3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one could be a candidate worth investigating in preclinical models or cell lines.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrrole derivatives are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of therapeutic agents .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-7-8-11(2)19(10)18-9-17-15-14(16(18)20)12-5-3-4-6-13(12)21-15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOGNAWLFNIQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C4=C(S3)CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2631599.png)

![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2631603.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)

![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)